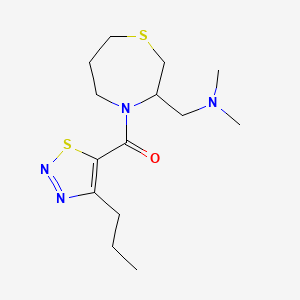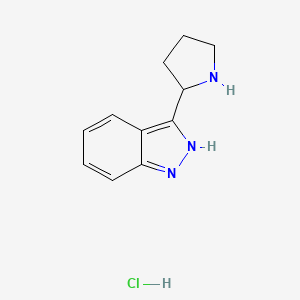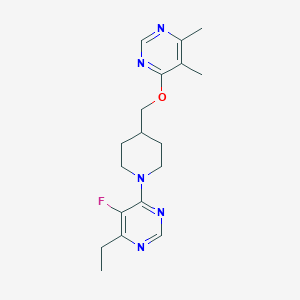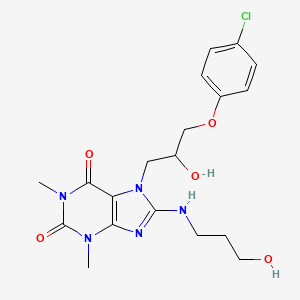
2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)propanamide is a synthetic compound that belongs to the family of amides. It is commonly known as 'CMPD-1' and is extensively used in scientific research for its unique properties.
Applications De Recherche Scientifique
Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase
Compounds such as Tepoxalin, which shares a similar molecular structure, have been explored for their dual inhibitory action on cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition is significant for developing anti-inflammatory agents with a potentially lower risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Knight et al., 1996).
Fungicidal Activity and Controlled Release Formulations
Another application is seen in the development of fungicidal activities and controlled release formulations. For example, compounds with oil-soluble characteristics similar to the given molecule have been used to create microcapsules for agricultural applications, demonstrating potential as biological pesticides, growth regulators, and fertilizers. These formulations aim to improve the efficiency and environmental impact of agricultural chemicals (Fuqiang Yu et al., 2021).
Herbicidal Activity
Compounds with a similar structure have been synthesized and analyzed for their herbicidal activity, indicating the potential use of such molecules in weed control. The effectiveness of these compounds against various plant species underlines the importance of chemical structure in determining herbicidal potency and specificity (Liu et al., 2008).
Antimicrobial and Antitumor Activities
Research has also been conducted on derivatives with related structures to evaluate their antimicrobial and antitumor activities. These studies are crucial for identifying new therapeutic agents against resistant strains of bacteria and cancer cells. The design, synthesis, and pharmacological characterization of these molecules contribute to the development of novel drugs with specific biological targets (Kanubhai D. Katariya et al., 2021).
Molecular Docking and Quantum Chemical Calculations
The exploration of bioactive molecules through quantum chemical calculations and molecular docking studies further exemplifies the scientific research applications of such compounds. These methods allow for the prediction of biological activity and interaction with specific proteins, aiding in the design of more effective and selective drugs (A. Viji et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-12-11-15(23-20-12)5-4-10-19-16(21)17(2,3)22-14-8-6-13(18)7-9-14/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDZOWLXIOTILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)
![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)
![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)
![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2730225.png)



![4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2730233.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)
